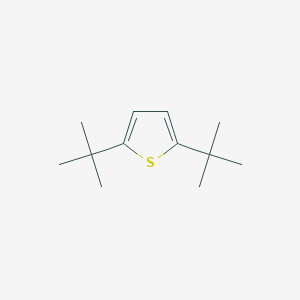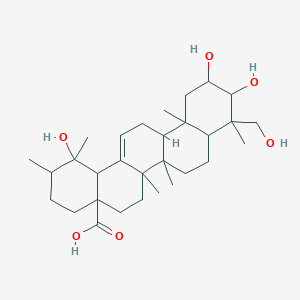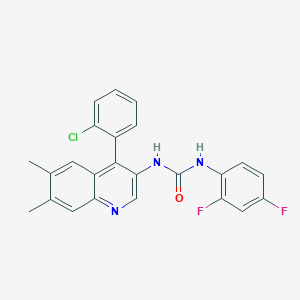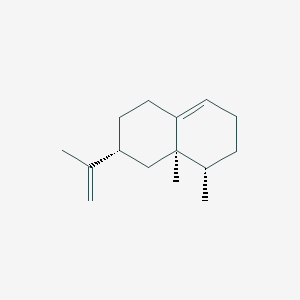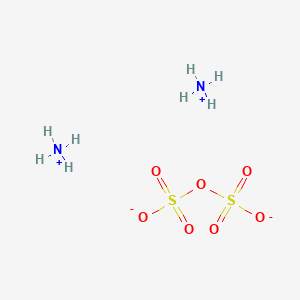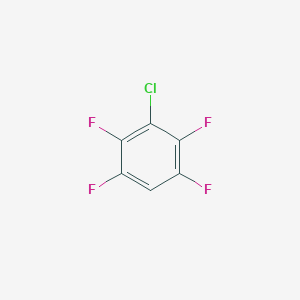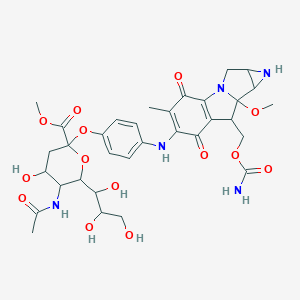
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester, also known as SB3, is a compound that has been synthesized and studied for its potential use as an anti-cancer agent.
Mechanism Of Action
The mechanism of action of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical And Physiological Effects
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. In addition to its anti-cancer properties, 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-inflammatory effects, which may have implications for its use in other diseases.
Advantages And Limitations For Lab Experiments
One advantage of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is that it has been shown to be effective against a range of cancer cell lines, indicating that it may have broad-spectrum anti-cancer activity. However, one limitation is that more research is needed to understand its mechanism of action and to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective anti-cancer therapies. Additionally, research could be done to explore the potential of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester as a therapeutic agent in other diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is synthesized from mitosene, a naturally occurring compound that has been shown to have anti-cancer properties. The synthesis of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester involves the reaction of mitosene with sialic acid, which is a naturally occurring sugar molecule. The reaction results in the addition of the sialic acid molecule to the mitosene compound, creating 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester.
Scientific Research Applications
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been tested against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been found to inhibit cancer cell growth and induce cancer cell death in these studies.
properties
CAS RN |
134136-44-0 |
|---|---|
Product Name |
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester |
Molecular Formula |
C33H41N5O14 |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
methyl 5-acetamido-2-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C33H41N5O14/c1-13-22(27(45)21-17(12-50-31(34)47)33(49-4)29-18(37-29)10-38(33)24(21)25(13)43)36-15-5-7-16(8-6-15)51-32(30(46)48-3)9-19(41)23(35-14(2)40)28(52-32)26(44)20(42)11-39/h5-8,17-20,23,26,28-29,36-37,39,41-42,44H,9-12H2,1-4H3,(H2,34,47)(H,35,40) |
InChI Key |
SYJUIEAAMSRTQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
synonyms |
7-N-(4-O-sialosylphenyl)-9-methoxymitosane methyl ester 7-SPMM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



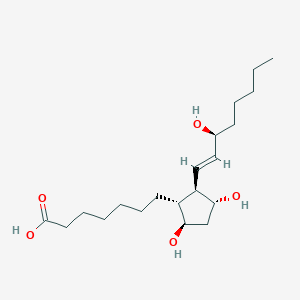
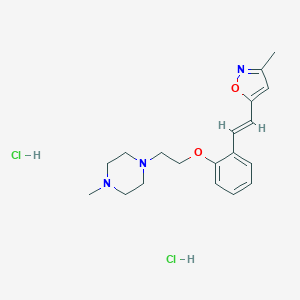
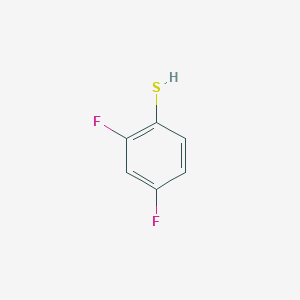
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
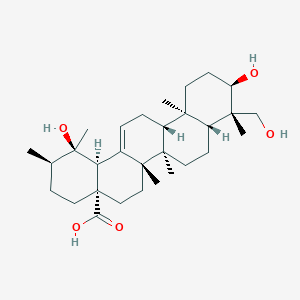
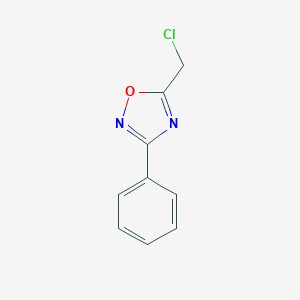
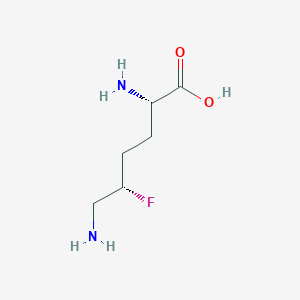
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
